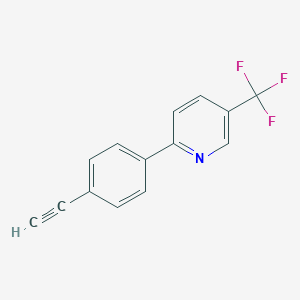
5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide
概要
説明
5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 5th position, an ethyl group at the nitrogen atom, and a formyl-phenyl group at the 6th position of the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amine group is formylated using formic acid or a formylating agent to introduce the formyl group.
Amidation: The formylated intermediate is then reacted with ethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-N-ethyl-6-(4-carboxy-phenyl)-nicotinamide.
Reduction: 5-chloro-N-ethyl-6-(4-hydroxymethyl-phenyl)-nicotinamide.
Substitution: 5-amino-N-ethyl-6-(4-formyl-phenyl)-nicotinamide or 5-thio-N-ethyl-6-(4-formyl-phenyl)-nicotinamide.
科学的研究の応用
5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can act as a reactive site for further chemical modifications, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- 5-chloro-N-ethyl-6-(4-methyl-phenyl)-nicotinamide
- 5-chloro-N-ethyl-6-(4-hydroxy-phenyl)-nicotinamide
- 5-chloro-N-ethyl-6-(4-nitro-phenyl)-nicotinamide
Uniqueness
5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide is unique due to the presence of the formyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new therapeutic agents.
特性
IUPAC Name |
5-chloro-N-ethyl-6-(4-formylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-17-15(20)12-7-13(16)14(18-8-12)11-5-3-10(9-19)4-6-11/h3-9H,2H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRMWFSLHTYEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)


![2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)
![3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165698.png)







